2-(2-methoxyphenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-methoxyphenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a useful research compound. Its molecular formula is C20H27N5O5S and its molecular weight is 449.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Novel Heterocyclic Compounds : Research has demonstrated the synthesis of novel compounds derived from benzodifuranyl, triazines, and oxadiazepines, showcasing potential anti-inflammatory and analgesic properties through COX inhibition, suggesting a broad scope for the chemical synthesis of related compounds for therapeutic applications (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial Studies : New pyridine derivatives have been synthesized, showing considerable antibacterial activity, highlighting the potential of such compounds in developing new antimicrobial agents (N. B. Patel, S. N. Agravat, 2009).
Memory Enhancement in Mice : A study on the synthesis of 4-substituted piperazin-1-yl acetamide derivatives revealed effects on memory enhancement in mice, suggesting the therapeutic potential of such compounds in cognitive disorders (Li Ming-zhu, 2008).
Crystal Structure and Pharmacological Potential
Crystal Structure Analysis : Studies on the crystal structures of related compounds provide insights into the molecular conformation, which is crucial for understanding the interaction mechanisms with biological targets and designing drugs with improved efficacy (S. Subasri et al., 2017).
Potential for Treating Atrial Fibrillation : Ranolazine, a compound with a somewhat similar structural motif, shows evidence of antiarrhythmic activity, suggesting the potential of related compounds in cardiac arrhythmia treatment (J. Hancox, S. Doggrell, 2010).
Anticancer and Antiproliferative Activity
Anticancer Activity : Synthesis and in vitro studies of pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines suggest the potential of structurally related compounds in cancer therapy, with specific derivatives showing promising antiproliferative effects (L. Mallesha et al., 2012).
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O5S/c1-29-17-6-2-3-7-18(17)30-16-19(26)21-10-5-15-31(27,28)25-13-11-24(12-14-25)20-22-8-4-9-23-20/h2-4,6-9H,5,10-16H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQFKDKZYGESJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.